molecular formula C13H7F3N2O B15407530 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-41-3

6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Cat. No.: B15407530
CAS No.: 833457-41-3
M. Wt: 264.20 g/mol
InChI Key: CUNHPHHRJRJDMW-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of pyridine-carbonitrile derivatives, which are frequently investigated as key synthetic intermediates or core scaffolds for the development of novel bioactive molecules . Compounds featuring the pyridine-carbonitrile structure, similar to this one, have been identified and explored as allosteric modulators for specific biological targets, such as the M4 muscarinic acetylcholine receptor, which is a potential therapeutic target for various nervous system and psychiatric diseases . Furthermore, structurally related molecules have been developed and evaluated as potent and selective inhibitors of enzymes like sPLA2-X, highlighting the value of this chemical class in probing complex biochemical pathways and developing new pharmacological tools . The integration of the trifluoromethoxy phenyl substituent is a common strategy in agrochemical and pharmaceutical research to influence the compound's physicochemical properties, metabolic stability, and binding affinity . As such, 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile serves as a valuable building block for researchers working in hit-to-lead optimization campaigns and for the synthesis of more complex molecules for biological screening. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

833457-41-3

Molecular Formula

C13H7F3N2O

Molecular Weight

264.20 g/mol

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-17)18-12/h1-7H

InChI Key

CUNHPHHRJRJDMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile -OCH₃ (4-phenyl), -CF₃ (4), =O (2) C₁₅H₁₀F₃N₂O₂ 328.25 Anticancer, kinase inhibition
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile -Cl (4-phenyl), -CF₃ (4), -O-C₆H₃Cl₂ (2) C₁₉H₈Cl₃F₃N₂O 456.63 Herbicidal activity, agrochemical research
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile -N(CH₂)₃CH₃ (2), -C₆H₅ (4), -C₄H₃S (6) C₂₂H₂₁N₃S 367.49 Antifungal, antibacterial agents
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile -Cl (4-phenyl), -SC₆H₄CH₃ (2), -CF₃ (4) C₂₀H₁₂ClF₃N₂S 404.84 Material science, ligand design
3-Amino-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carbonitrile -NH₂ (3), -C₄H₃S (6), -CF₃ (4) C₁₃H₇F₃N₂S₂ 324.33 Photovoltaic materials, organic electronics

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group (-OCF₃) in the target compound differs from the trifluoromethyl (-CF₃) group in analogs .
  • Substituent Position : Pyridine-2-carbonitriles (e.g., the target compound) versus pyridine-3-carbonitriles (e.g., ) exhibit distinct electronic distributions, impacting dipole moments and intermolecular interactions.
  • Heterocyclic Modifications: Thiophene () or thienopyridine () substitutions introduce π-conjugation, enhancing optoelectronic properties for materials science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethoxyphenyl group to the pyridine core. Optimization involves:

  • Screening palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance coupling efficiency.
  • Controlling reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to improve yield .
  • Monitoring intermediates via thin-layer chromatography (TLC) and confirming final product purity using NMR spectroscopy .

Q. What analytical techniques are critical for confirming the structure and purity of 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation and ¹H/¹³C NMR for functional group analysis. X-ray crystallography (as in ) resolves stereochemical ambiguities .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS to quantify impurities. Use deuterated solvents for NMR to avoid signal interference .

Q. How should researchers handle 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile to ensure safety during experiments?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant in similar compounds) .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN in nitrile-containing systems).
  • Emergency Protocols : Immediate rinsing with water for exposure and medical consultation for respiratory irritation .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the trifluoromethoxy group’s electronegativity and steric effects .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects can be modeled with COSMO-RS .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated pyridinecarbonitriles?

  • Methodological Answer :

  • Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding).
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate electronic vs. steric contributions .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, academic journals) to identify consensus mechanisms .

Q. How can reaction pathways for 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile be tracked in real-time?

  • Methodological Answer :

  • In-Situ Spectroscopy : Employ FTIR or Raman spectroscopy to monitor intermediates (e.g., nitrile stretching at ~2200 cm⁻¹).
  • Quenching Studies : Halt reactions at timed intervals and analyze products via LC-MS to reconstruct kinetic profiles .

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